molecular formula C9H6Cl2N2O B12909742 3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 87779-03-1

3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12909742
CAS No.: 87779-03-1
M. Wt: 229.06 g/mol
InChI Key: JYTPYUZXCBPWPI-UHFFFAOYSA-N
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Description

3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrimidine ring, with chlorine atoms attached at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrido[1,2-a]pyrimidine, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antiviral agents.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Chemical Biology: It is employed in the design of chemical probes for investigating biological pathways and mechanisms.

    Industrial Applications: The compound is used as an intermediate in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The chlorine atoms and the pyrido[1,2-a]pyrimidine scaffold play a crucial role in its binding affinity and specificity. The compound can modulate biological pathways by affecting the activity of its molecular targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:

    4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: This compound also contains a pyrimidine ring with chlorine substituents but differs in its fused ring system and methyl group.

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core but have different substituents and fused ring systems, leading to variations in their chemical and biological properties.

    Pyrimido[1,2-a]benzimidazoles: These compounds have a similar pyrimidine ring but are fused with a benzimidazole ring, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of chlorine atoms, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

87779-03-1

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.06 g/mol

IUPAC Name

3-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H6Cl2N2O/c10-5-6-8(11)9(14)13-4-2-1-3-7(13)12-6/h1-4H,5H2

InChI Key

JYTPYUZXCBPWPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)Cl)CCl

Origin of Product

United States

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